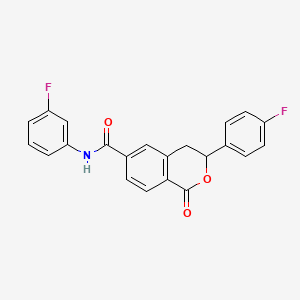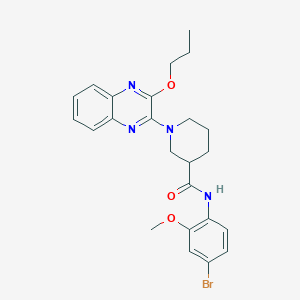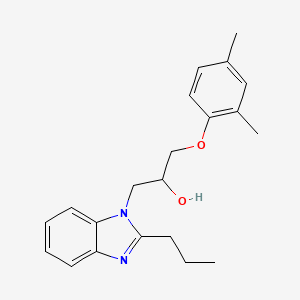![molecular formula C24H19N3O3 B11300976 N-phenyl-2-(3-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B11300976.png)
N-phenyl-2-(3-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-PHENYL-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenyl group, an oxadiazole ring, and a phenoxyacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Phenylation: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Phenoxyacetamide Formation: The final step involves the reaction of the oxadiazole derivative with phenoxyacetic acid or its derivatives in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-PHENYL-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
科学研究应用
N-PHENYL-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-PHENYL-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE involves its interaction with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenyl and phenoxyacetamide groups may enhance the compound’s binding affinity to specific targets, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
N-PHENYL-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE can be compared with other similar compounds, such as:
N-Phenylacetamide: Lacks the oxadiazole ring and phenoxy group, resulting in different chemical and biological properties.
Phenoxyacetic Acid: Contains the phenoxy group but lacks the oxadiazole ring and phenyl group.
Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents, leading to varied applications and properties.
The uniqueness of N-PHENYL-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C24H19N3O3 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
N-phenyl-2-[3-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H19N3O3/c28-22(25-20-11-5-2-6-12-20)17-29-21-13-7-10-19(16-21)24-26-23(30-27-24)15-14-18-8-3-1-4-9-18/h1-16H,17H2,(H,25,28)/b15-14+ |
InChI 键 |
RXFYZSIMAZPQEA-CCEZHUSRSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxyphenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B11300912.png)
![N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11300915.png)
![N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B11300917.png)
![N-(3-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11300918.png)

![3-(2,4-dimethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11300923.png)

![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11300935.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11300936.png)
![N-(2-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11300943.png)
![N-(4-acetylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11300972.png)
![N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11300974.png)
![3-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide](/img/structure/B11300981.png)
